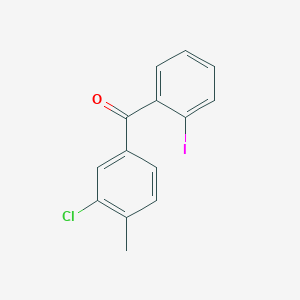

3-Chloro-2'-iodo-4-methylbenzophenone

CAS No.: 951890-92-9

Cat. No.: VC7816070

Molecular Formula: C14H10ClIO

Molecular Weight: 356.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951890-92-9 |

|---|---|

| Molecular Formula | C14H10ClIO |

| Molecular Weight | 356.58 g/mol |

| IUPAC Name | (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone |

| Standard InChI | InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 |

| Standard InChI Key | VXMOHPBOSVONCQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Chloro-2'-iodo-4-methylbenzophenone (C₁₄H₁₀ClIO) consists of two aromatic rings connected by a carbonyl group. The systematic IUPAC name, (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone, reflects the substituent positions:

-

A chlorine atom at the meta position (C3) and a methyl group at the para position (C4) on one benzene ring.

-

An iodine atom at the ortho position (C2') on the second benzene ring .

The molecular weight is 356.58 g/mol, with a density of 1.72 g/cm³ . Its structure is represented by the SMILES notation:

CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2I .

Comparative Analysis with Analogous Benzophenones

The substitution pattern critically influences reactivity and stability. Table 1 contrasts key features with related compounds:

Key Insight: The ortho-iodine in 3-chloro-2'-iodo-4-methylbenzophenone introduces steric hindrance, reducing polymerization efficiency compared to para-substituted analogs .

Synthetic Methodologies

Friedel-Crafts Acylation

The most common synthesis route employs Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a catalyst :

-

Reactants:

-

3-Chloro-4-methylbenzoyl chloride

-

2-Iodotoluene

-

-

Conditions:

-

Mechanism:

AlCl₃ polarizes the acyl chloride, generating an acylium ion that undergoes electrophilic substitution with the aromatic substrate .

Yield: 31–46% after recrystallization (isopropyl alcohol) .

Alternative Routes

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of boronic acids with halobenzophenones, though less common due to iodine’s sensitivity to oxidative conditions .

-

Grignard Reaction: Reaction of 2-iodophenylmagnesium bromide with 3-chloro-4-methylbenzonitrile, followed by oxidation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

Reactivity and Photochemical Behavior

Thermal Stability

Decomposition occurs at 215°C, releasing iodine radicals . This limits high-temperature applications but enables controlled radical reactions.

Photoreduction

Under UV light (λ = 350 nm), the carbonyl group undergoes reduction to a benzopinacol derivative:

Quantum Yield: ~7.75% in ethanol . The ortho-iodine substituent reduces yield compared to para-substituted analogs (15–20%) .

Halogen Exchange Reactions

Iodine’s lability facilitates nucleophilic substitution:

This reactivity is exploited in synthesizing thioether derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

-

Fenofibrate Analogs: Serves as a precursor for lipid-regulating agents.

-

Anticancer Agents: Iodine’s radiopaque properties aid in developing theranostic compounds.

Photopolymerization Initiators

Despite iodine’s photolability, the compound initiates polymerization in methyl methacrylate (MMA) under controlled UV exposure .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume